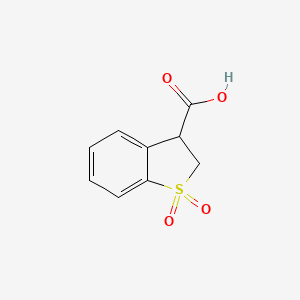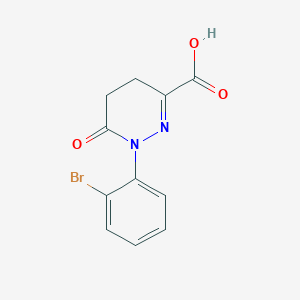
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a thioamide derivative of phenylpropanamine and has been found to have various biochemical and physiological effects.
Wirkmechanismus
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in symptoms similar to Parkinson's disease in humans. These symptoms include tremors, rigidity, and bradykinesia. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide also induces oxidative stress and neuroinflammation in the brain, which can lead to further neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in animal models to study the pathogenesis of Parkinson's disease and to develop new treatments for this disease. However, the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide in laboratory experiments has some limitations. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity is selective for dopaminergic neurons, which may not reflect the full spectrum of Parkinson's disease pathology. Additionally, the dose and timing of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide administration can greatly affect the results of experiments, making it difficult to compare studies.
Zukünftige Richtungen
There are several future directions for research on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide. One area of research is to develop new animal models that more closely mimic the pathology of Parkinson's disease in humans. Another area of research is to investigate the potential neuroprotective effects of various compounds on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity. Additionally, there is ongoing research on the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide as a tool for developing new treatments for Parkinson's disease.
Synthesemethoden
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is synthesized by the reaction between N-(4-chlorophenyl)-2-hydroxypropanamide and morpholine in the presence of thionyl chloride. The resulting product is then reacted with 3-bromopropiophenone to give N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide.
Wissenschaftliche Forschungsanwendungen
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This has made N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide an important tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for this disease.
Eigenschaften
IUPAC Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-18(23-21(26)13-12-19-8-4-2-5-9-19)22(20-10-6-3-7-11-20)24-14-16-25-17-15-24/h2-11,18,22H,12-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUGGEMQWKTUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)




![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)



